molecular formula C14H9F3N2O3 B14195074 Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate CAS No. 852241-62-4

Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate

Cat. No.: B14195074
CAS No.: 852241-62-4
M. Wt: 310.23 g/mol
InChI Key: ZAGBRWKDNOPUQZ-UHFFFAOYSA-N
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Description

Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group through a carbamate linkage. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate typically involves the trifluoromethylation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the trifluoromethylated pyridine with a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

852241-62-4

Molecular Formula

C14H9F3N2O3

Molecular Weight

310.23 g/mol

IUPAC Name

phenyl N-[4-(trifluoromethyl)pyridine-3-carbonyl]carbamate

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)11-6-7-18-8-10(11)12(20)19-13(21)22-9-4-2-1-3-5-9/h1-8H,(H,19,20,21)

InChI Key

ZAGBRWKDNOPUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC(=O)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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